5-chloro-3,6-dimethyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
5-Chloro-3,6-dimethyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the chloro, methyl, pyridinyl, and thiophenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and coupling catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl and methyl groups, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can be employed to modify the pyridinyl or benzofuran rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran, pyridinyl, and thiophenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, organolithium reagents, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzofuran or pyridinyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific biological activities of 5-chloro-3,6-dimethyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide would need to be determined through experimental studies.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities. Detailed pharmacological studies are required to evaluate the efficacy and safety of this compound.
Industry
In the industrial sector, such compounds may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activities make them versatile candidates for various applications.
Mechanism of Action
The mechanism of action of 5-chloro-3,6-dimethyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3,6-dimethylbenzofuran-2-carboxamide: Lacks the pyridinyl and thiophenyl groups, potentially leading to different biological activities.
3,6-Dimethyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide: Lacks the chloro group, which may affect its reactivity and biological properties.
5-Chloro-3,6-dimethylbenzofuran: Lacks the carboxamide group, significantly altering its chemical and biological behavior.
Uniqueness
The presence of the chloro, methyl, pyridinyl, and thiophenyl groups in 5-chloro-3,6-dimethyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide makes it a unique compound with potentially distinct chemical reactivity and biological activities. These functional groups can influence its solubility, stability, and interactions with biological targets.
Properties
Molecular Formula |
C21H17ClN2O2S |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2O2S/c1-13-10-18-16(11-17(13)22)14(2)20(26-18)21(25)24(12-15-6-5-9-27-15)19-7-3-4-8-23-19/h3-11H,12H2,1-2H3 |
InChI Key |
OZAFKMQDTDNNEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N(CC3=CC=CS3)C4=CC=CC=N4)C |
Origin of Product |
United States |
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